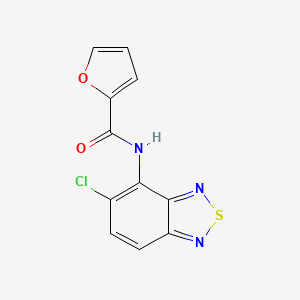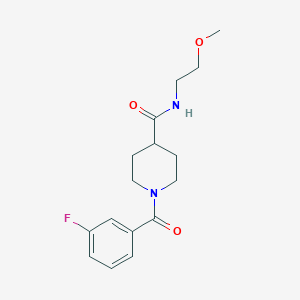![molecular formula C18H18F2N4O2S B4538053 3-(difluoromethyl)-5-(ethylthio)-N-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B4538053.png)
3-(difluoromethyl)-5-(ethylthio)-N-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions, including the formation of Schiff bases from amines and aldehydes, followed by cyclization reactions. For example, research by Sancak et al. (2007) illustrates the synthesis of triazole Schiff bases through the condensation of substituted amines with aldehydes, followed by complexation with metal ions like Cu(II), Ni(II), and Fe(II) (Sancak et al., 2007). Xin (2003) described the synthesis of a triazole compound through Williamson synthesis, reductive amination, amine formylation, and cyclization, showcasing the versatility of synthetic routes for such compounds (Dongyue Xin, 2003).
Molecular Structure Analysis
Analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography are pivotal in elucidating the molecular structure of triazole derivatives. Studies often employ ab initio calculations and spectroscopic analysis to confirm the molecular geometry and electronic structure of these compounds. For instance, the work of Sancak et al. (2007) utilized ab initio calculations and IR spectroscopy to match theoretical and experimental results, providing insights into the structural properties of triazole Schiff bases (Sancak et al., 2007).
Scientific Research Applications
Synthesis and Characterization
- Synthetic Pathways : Research has been conducted on the synthesis of structurally related compounds, exploring various synthetic pathways and reactions. For example, the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ethyl and isopropyl alcohols in the presence of NEt3 has been studied, revealing insights into the synthesis of derivatives with potential applications in material science and chemistry (Furin et al., 1998).
Catalysis and Material Science
- Catalytic Applications : Certain compounds with similar structural motifs have been evaluated for their catalytic properties. For instance, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for their catalytic oxidation and transfer hydrogenation aspects, demonstrating potential in catalytic processes (Saleem et al., 2013).
Material Properties and Applications
- Polymer Synthesis : Research into novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers, including those with trifluoromethyl substituents, showcases the development of materials with low moisture absorption and low dielectric constants. These materials are promising for advanced electronic applications (Chung & Hsiao, 2008).
Chemical Reactivity and Interaction Studies
- Reactivity and Interaction Studies : The interaction of multifunctional esters with nucleophilic reagents, leading to the formation of phosphorylated derivatives, provides insights into the reactivity of compounds containing furan, ester, and bromomethyl groups. Such studies are critical for understanding the chemical behavior and potential applications of related compounds (Pevzner, 2003).
Advanced Functional Materials
- Advanced Sensory Applications : The strategic design and functionalization of luminescent metal-organic frameworks for selective gas/vapor sorption and sensing applications demonstrate the potential of compounds with similar functionalities in creating responsive materials. These materials could be applied in environmental monitoring and chemical sensing (Das & Mandal, 2018).
properties
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-3-27-18-23-22-17(16(19)20)24(18)21-10-13-8-9-14(26-13)11-25-15-7-5-4-6-12(15)2/h4-10,16H,3,11H2,1-2H3/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHAHDMGUZAEW-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4537970.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537988.png)
![1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4537992.png)
![5-{[2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4537996.png)
![N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4538003.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4538006.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4538014.png)
![6-bromo-2-[(4-methoxybenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4538018.png)
![N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4538027.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4538044.png)


![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4538080.png)